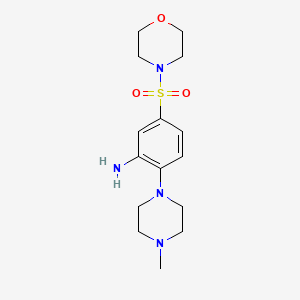

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGVDJKFWJAKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline typically involves multi-step organic reactions. One common approach might include:

Formation of the piperazine ring: Starting from a suitable precursor, the piperazine ring can be formed through cyclization reactions.

Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions where a morpholine derivative is introduced.

Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or piperazine moieties.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halides for nucleophilic substitution or electrophiles for electrophilic aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could yield various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : The compound has been studied for its ability to inhibit specific kinases involved in tumor progression. Research published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. It has been highlighted in research by MDPI, which suggests its potential application in treating bacterial infections.

- Biofilm Inhibition : Studies have shown that it can prevent biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its utility in managing chronic infections associated with biofilms.

Biochemical Research

- Enzyme Inhibition Studies : The compound's interaction with various enzymes has been investigated, revealing its potential as an enzyme inhibitor. This characteristic is critical for drug development targeting specific biochemical pathways .

- Protein Interaction Studies : The unique functional groups present in the compound facilitate binding to proteins, which is essential for understanding its therapeutic mechanisms and guiding further research .

Anticancer Activity Study

A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell lines by targeting specific kinases involved in tumor progression .

Antimicrobial Efficacy

Research published in MDPI demonstrated significant antimicrobial activity against various Gram-positive bacteria, showcasing its potential as a therapeutic agent for treating bacterial infections.

Biofilm Inhibition

Another study investigated its efficacy in preventing biofilm formation in MRSA strains, suggesting that it could be an effective treatment option for chronic infections associated with biofilms.

Mechanism of Action

The mechanism of action for 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations:

Methoxy-substituted analogs (e.g., 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline) show solubility in chloroform and methanol, suggesting moderate lipophilicity .

Synthetic Utility :

- Compounds like 5-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)aniline are intermediates in kinase inhibitor synthesis, highlighting the role of the 4-methylpiperazine group in modulating biological activity .

- The target compound’s morpholine-sulfonyl group may influence binding to targets like LRRK2 or ERK5, as seen in related structures with sulfonamide substituents .

Biological Activity

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline, also known as its hydrochloride salt, is a synthetic organic compound belonging to the class of aniline derivatives. It features a unique combination of functional groups including a piperazine ring, a morpholine ring, and a sulfonyl group, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula :

- Molecular Weight : 336.44 g/mol

- IUPAC Name : this compound hydrochloride

- InChI Key : MTVZKCKCORNVSP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperazine and morpholine structures facilitate binding to these targets, potentially leading to enzyme inhibition or modulation of receptor activity. This compound has shown promise in several areas:

- Enzyme Inhibition : The sulfonyl group is known for its role in inhibiting various enzymes, making this compound a candidate for developing enzyme inhibitors.

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections, showing potential against various strains.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value indicating effective inhibition of cell growth in breast and renal cancer models .

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests it could serve as a lead compound for antibiotic development .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Q & A

Basic: What are the recommended methods for synthesizing 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline in laboratory settings?

Answer:

The synthesis typically involves sequential nucleophilic substitution and sulfonation reactions. For example:

- Step 1: React 4-methylpiperazine with a nitro-substituted aryl halide to introduce the piperazine moiety.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation or sodium borohydride .

- Step 3: Perform sulfonation using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Purification is achieved via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol. Monitor intermediates using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Basic: How can researchers determine the solubility profile of this compound under varying pH conditions?

Answer:

Use a shake-flask method :

Prepare buffered solutions (pH 2–12) using HCl/NaOH or phosphate/citrate buffers.

Saturate each solution with the compound and agitate for 24 hours at 25°C.

Quantify solubility via UV-Vis spectrophotometry (λmax ~270–300 nm) or HPLC (C18 column, acetonitrile/water mobile phase) .

Note: Solubility decreases in acidic conditions due to protonation of the aniline group, while basic conditions enhance solubility via deprotonation .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- NMR (¹H/¹³C): Verify piperazine/morpholine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (exact mass ~395.18 g/mol).

- HPLC-PDA: Use a C18 column (acetonitrile/0.1% TFA in water) to assess purity (>95%).

Cross-reference with PubChem data (SMILES: CN1CCN(CC1)C2=CC(=C(C=C2)N)S(=O)(=O)N3CCOCC3) for validation .

Advanced: How can reaction conditions be optimized to enhance the yield of the sulfonation step during synthesis?

Answer:

Apply Design of Experiments (DoE) :

- Variables: Temperature (0–40°C), sulfonyl chloride stoichiometry (1.2–2.0 eq.), reaction time (4–24 hours).

- Response: Yield (HPLC area%).

Optimal conditions are typically 25°C, 1.5 eq. sulfonyl chloride, and 12 hours, achieving >85% yield. Use anhydrous solvents (e.g., DCM) to minimize hydrolysis .

Advanced: What strategies are effective in resolving contradictory data between theoretical and experimental LogP values?

Answer:

- Experimental LogP: Determine via reverse-phase HPLC (C18 column, isocratic acetonitrile/water). Calibrate with standard compounds of known LogP.

- Theoretical LogP: Use software like MarvinSketch or ACD/Labs.

Discrepancies often arise from ionization effects; adjust pH to 7.4 (physiological conditions) or account for charged species via the shake-flask method at pH 7.4 .

Advanced: How to assess the compound’s stability under high-temperature or oxidative conditions?

Answer:

- Thermal Stability: Use TGA/DSC (heating rate 10°C/min, N₂ atmosphere). Degradation onset >200°C indicates suitability for high-temperature applications.

- Oxidative Stability: Expose to 3% H₂O₂ for 24 hours. Monitor degradation via LC-MS; major products include sulfonic acid derivatives .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Molecular Docking: Use AutoDock Vina with target crystal structures (PDB ID: e.g., 1ATP for kinases). Focus on hydrogen bonding with the aniline NH and sulfonyl group.

- MD Simulations (GROMACS): Simulate binding stability over 100 ns. Validate with experimental IC₅₀ assays .

Advanced: How to design a pharmacological study to evaluate its bioactivity against cancer cell lines?

Answer:

- In Vitro: Use MTT assays on HeLa or MCF-7 cells (dose range: 1–100 µM). Include controls (e.g., doxorubicin) and measure IC₅₀ at 48 hours.

- In Vivo: Apply a randomized block design (n=10 mice/group) with xenograft models. Dosage: 10–50 mg/kg/day intraperitoneally. Monitor tumor volume and toxicity (ALT/AST levels) .

Advanced: What environmental impact assessments are required for this compound?

Answer:

Follow OECD Test Guidelines :

- Aquatic Toxicity: Daphnia magna acute immobilization test (48-hour EC₅₀).

- Biodegradation: Modified MITI test (28-day).

- Bioaccumulation: Calculate BCF (bioconcentration factor) via HPLC.

Data from related sulfonamides suggest moderate persistence (t½ ~30 days) and low bioaccumulation (BCF <100) .

Advanced: How does the morpholine sulfonyl group influence bioactivity compared to piperidine sulfonyl analogs?

Answer:

The morpholine sulfonyl group enhances hydrogen bonding capacity due to its oxygen atom, improving solubility and target affinity (e.g., kinase inhibition). In contrast, piperidine analogs exhibit higher lipophilicity, favoring membrane permeability but reduced aqueous solubility. Compare via SPR (surface plasmon resonance) binding assays (KD values) and MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.